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Vanillyl nonanoate - 131119-10-3

Vanillyl nonanoate

Catalog Number: EVT-386005
CAS Number: 131119-10-3
Molecular Formula: C17H26O4
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vanillyl nonanoate can be synthesized through enzymatic processes involving lipases, particularly Novozym 435, which catalyzes the esterification of vanillyl alcohol with fatty acids. This compound is primarily studied within the context of its biological activities and applications in enhancing flavor profiles and health benefits in various products.

Synthesis Analysis

The synthesis of vanillyl nonanoate typically involves lipase-catalyzed transesterification reactions. The following are key methods and conditions for its synthesis:

  1. Lipase-Catalyzed Esterification:
    • Substrates: Vanillyl alcohol and methyl nonanoate or nonanoic acid.
    • Enzyme: Novozym 435 is commonly used due to its high efficiency.
    • Solvent: Organic solvents such as dioxane or acetone are employed to facilitate the reaction.
    • Conditions:
      • Optimal concentrations are around 50 mM for both vanillyl alcohol and the acyl donor.
      • Typical reaction temperatures range from 25°C to 30°C.
      • Reaction times can vary from several hours to over 20 hours, with yields reported between 64% to 86% depending on specific conditions .
  2. Kinetic Studies:
    • Reaction kinetics have been analyzed using high-performance liquid chromatography (HPLC) to monitor product formation over time.
    • The mechanism follows a Ping-Pong bi-bi model, indicating that the enzyme alternates between two substrates during the reaction .
Molecular Structure Analysis

Vanillyl nonanoate has a molecular formula of C16H30O3C_{16}H_{30}O_3 and a molecular weight of approximately 270.42 g/mol. The structure consists of a vanillyl moiety (derived from vanillin) linked to a nonanoate group.

Structural Features:

Chemical Reactions Analysis

Vanillyl nonanoate participates in various chemical reactions due to its ester functionality:

  1. Hydrolysis: In aqueous environments, it can undergo hydrolysis back into vanillyl alcohol and nonanoic acid, especially under acidic or basic conditions.
  2. Transesterification: It can react further with other alcohols or acids in transesterification reactions, which is significant in modifying its properties for specific applications.

Reaction Conditions:

  • Hydrolysis typically requires elevated temperatures and may involve catalysts such as acids or bases.
  • Transesterification reactions can be facilitated by lipases or chemical catalysts under controlled conditions.
Mechanism of Action

The biological activity of vanillyl nonanoate is closely related to its interaction with sensory receptors, particularly the transient receptor potential vanilloid 1 (TRPV1). This receptor is known for mediating pain and heat sensations:

  • Mechanism: Upon binding to TRPV1, vanillyl nonanoate induces a response similar to capsaicin but without the pungent taste associated with traditional capsaicin compounds. This property makes it an attractive candidate for applications in pain relief and inflammation reduction without the adverse sensory effects .
Physical and Chemical Properties Analysis

Vanillyl nonanoate exhibits several notable physical and chemical properties:

  • Appearance: It is generally a colorless to pale yellow liquid with a characteristic aroma reminiscent of vanilla.
  • Solubility: It is soluble in organic solvents but exhibits limited solubility in water due to its hydrophobic alkyl chain.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or prolonged exposure to light.

Relevant Data:

  • Boiling Point: Approximately 300°C (decomposes before boiling).
  • Density: Around 0.9 g/cm³.
Applications

Vanillyl nonanoate has various scientific applications across multiple fields:

  1. Food Industry: Used as a flavoring agent due to its pleasant aroma and taste profile, enhancing food products without contributing pungency.
  2. Pharmacology: Investigated for its potential therapeutic effects, particularly in protecting gastric mucosa from injury induced by ethanol .
  3. Agriculture: Research indicates that it may induce systemic resistance in plants against pathogens, enhancing plant health and yield .
  4. Cosmetics: Its pleasant scent makes it suitable for use in perfumes and personal care products.
Introduction to Vanillyl Nonanoate

Chemical Identity and Structural Characterization of Vanillyl Nonanoate

Vanillyl nonanoate (C₁₇H₂₇NO₃) is systematically named as N-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamide or alternatively as nonanoic acid vanillylamide. This crystalline solid possesses a molecular weight of 293.4 g/mol and features a biphasic molecular structure consisting of a polar vanillyl head group (4-hydroxy-3-methoxybenzyl) and a hydrophobic nonanoyl tail (CH₃(CH₂)₇CO-). The molecule's rotatable bond count of 10 contributes to its conformational flexibility, while its logP value of approximately 4.2 indicates significant lipophilicity, influencing its biological interactions and solubility profile [8] [9].

The critical structural elements include: (1) the phenolic hydroxyl group at position 4 of the aromatic ring, which serves as a hydrogen bond donor; (2) the methoxy substituent at position 3; (3) the amide linkage (-NH-C=O) that bridges the aromatic and aliphatic domains; and (4) the nine-carbon saturated alkyl chain. Unlike capsaicin (which contains an unsaturated C9 chain with 8-methyl-N-vanillyl-6-nonenamide configuration), vanillyl nonanoate possesses a fully saturated aliphatic chain without methyl branching, significantly influencing its biological activity profile and receptor interactions [4] [8].

Table 1: Molecular Characteristics of Vanillyl Nonanoate

PropertySpecificationBiological Significance
Molecular FormulaC₁₇H₂₇NO₃Defines elemental composition
IUPAC NameN-[(4-hydroxy-3-methoxyphenyl)methyl]nonanamideSystematic chemical nomenclature
Hydrogen Bond Donors2 (phenolic OH, amide NH)Molecular interaction capabilities
Hydrogen Bond Acceptors3 (carbonyl O, phenolic O, methoxy O)Solubility and binding properties
Topological Polar Surface Area58.6 ŲMembrane permeability indicator
Canonical SMILESCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OCLinear molecular representation

The crystalline structure of vanillyl nonanoate facilitates various intermolecular interactions, including hydrogen bonding via the amide group and π-π stacking through the aromatic ring system. These properties contribute to its thermal stability, with a melting point range of 62-65°C, similar to capsaicin but with distinct crystalline packing arrangements. Its solubility profile shows preferential dissolution in organic solvents including ethanol, acetone, and dimethyl sulfoxide, while remaining virtually insoluble in water (<0.0013 g/100 mL), a characteristic that influences extraction methodologies and formulation approaches [5] [8].

Historical Context and Discovery in Capsicum spp.

Vanillyl nonanoate was initially identified as a synthetic analogue of natural Capsicum compounds before its detection in pepper species. Its discovery emerged from structural-activity relationship studies of capsaicinoids during the mid-20th century, when researchers systematically modified capsaicin's structure to explore the biochemical basis of pungency. The critical breakthrough came with the recognition that replacing the unsaturated vanillylamide side chain with a saturated fatty acid abolished pungency while retaining biological activities [4] [7].

Unlike capsaicinoids which are exclusively biosynthesized in the placental tissues of pungent peppers, vanillyl nonanoate occurs in minute quantities across both pungent and non-pungent Capsicum varieties. Advanced analytical techniques eventually confirmed its natural occurrence as a secondary metabolite in Capsicum annuum, particularly in cultivars traditionally considered non-pungent. This discovery positioned vanillyl nonanoate within the broader metabolic landscape of Capsicum species as part of the plant's chemical defense arsenal against pathogens [6] [7].

The evolutionary significance of vanillyl nonanoate relates to its function as an antifungal agent in plant defense. Research indicates that Capsicum species produce this compound to combat fungal pathogens like Fusarium, which threaten seed viability. The compound achieves this through membrane disruption and inhibition of spore germination, providing protection without deterring avian seed dispersers (which, unlike mammals, are insensitive to vanilloid compounds). This selective activity represents an elegant evolutionary adaptation balancing defense and dispersal strategies in plants [2] [7].

The synthetic accessibility of vanillyl nonanoate accelerated its investigation. Early synthetic routes employed Schotten-Baumann reactions between vanillylamine and nonanoyl chloride. Contemporary methods utilize enzymatic catalysis with lipases in non-aqueous media or chemical coupling using diisopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran, yielding approximately 67% efficiency. Alternative protocols employing cerium chlorate catalysis achieve 70% yields, facilitating research-scale and industrial production [4].

Classification Within Capsinoids and Analogous Compounds

Vanillyl nonanoate belongs to the capsinoid class of compounds, defined by their ester bond (vanillyl alcohol + fatty acid) as opposed to the amide bond characteristic of capsaicinoids. This distinction profoundly impacts their bioactivity profiles: capsinoids lack the pronounced pungency of capsaicinoids because they cannot effectively activate the TRPV1 receptor (Transient Receptor Potential Vanilloid 1), which mediates the burning sensation associated with chili peppers. The molecular basis for this difference lies in the critical requirement of an amide bond for stable interaction with the TRPV1 receptor's binding pocket [7].

The structural taxonomy of Capsicum compounds reveals three primary categories:

  • Capsaicinoids: Characterized by vanillylamine linked to branched-chain fatty acids (C9-C11) via amide bonds (e.g., capsaicin, dihydrocapsaicin)
  • Capsinoids: Comprise vanillyl alcohol esterified with straight-chain fatty acids (e.g., vanillyl nonanoate, capsiate)
  • Capsiconinoids: Minor constituents with alternative linkage chemistries (e.g., capsiconiate)

Table 2: Classification of Vanillyl Nonanoate Among Capsicum Metabolites

Compound ClassBond TypeRepresentative MembersPungency
CapsaicinoidsAmideCapsaicin, DihydrocapsaicinHigh (15,000-16M SHU)
CapsinoidsEsterVanillyl nonanoate, CapsiateNon-pungent
CapsiconinoidsVariedCapsiconiateNon-pungent

Within the capsinoid category, vanillyl nonanoate specifically represents a C9 homologue with a straight-chain nonanoic acid moiety. Its structural analogues include capsiate (vanillyl ester of C8 fatty acid), dihydrocapsiate (vanillyl ester of C10 fatty acid), and nordihydrocapsiate (vanillyl ester of C11 fatty acid). The biological activities of these compounds vary with acyl chain length, with C9-C10 chains demonstrating optimal bioactivity in agricultural applications. Unlike branched-chain capsaicinoids that primarily serve as mammalian deterrents, straight-chain capsinoids like vanillyl nonanoate have evolved primarily as antifungal agents in plant defense mechanisms [7].

Chemically, vanillyl nonanoate is also known as nonivamide (or pseudocapsaicin), though this designation is sometimes confusingly applied to both natural and synthetic forms. Regulatory bodies recognize it under multiple designations including FEMA GRAS 2787 for food use and CAS 2444-46-4 for chemical identification. Its structural relationship to capsaicin has positioned it as a valuable non-pungent alternative for applications where the irritant properties of capsaicinoids are undesirable [7] [8].

The biosynthetic pathway of vanillyl nonanoate diverges from capsaicinoids at the stage of vanillin metabolism. While capsaicinoids incorporate vanillylamine (derived from phenylalanine via the phenylpropanoid pathway), capsinoids utilize vanillyl alcohol esterified with coenzyme A-activated fatty acids through the action of acyltransferases. The specificity of these enzymes determines the chain length incorporated, with vanillyl nonanoate production dependent on enzymes with preference for nonanoyl-CoA [4] [7].

Properties

CAS Number

131119-10-3

Product Name

Vanillyl nonanoate

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl nonanoate

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3

InChI Key

VSINWHDOHWBJCS-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

Synonyms

vanillyl nonanoate

Canonical SMILES

CCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC

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